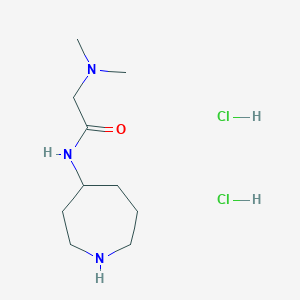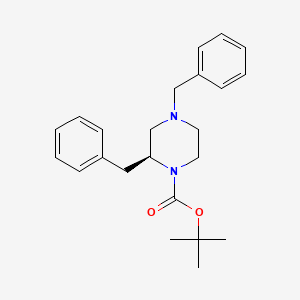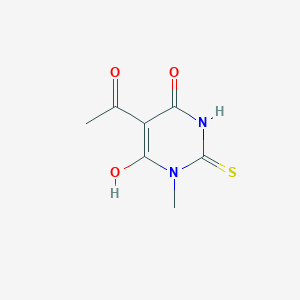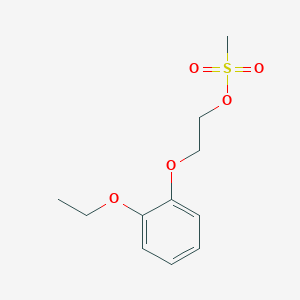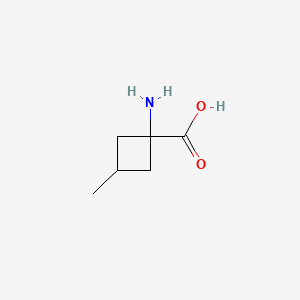
1-Amino-3-methylcyclobutane-1-carboxylic acid
Descripción general
Descripción
1-Amino-3-methylcyclobutane-1-carboxylic acid is a non-proteinogenic amino acid characterized by a cyclobutane ring substituted with an amino group and a carboxylic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-3-methylcyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI (1,1’-carbonyldiimidazole) and DIBAL-H (diisobutylaluminum hydride) . This method ensures high yields and stereointegrity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reduction techniques. The process is optimized for efficiency and cost-effectiveness, ensuring the compound’s availability for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-3-methylcyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield various derivatives, such as amino alcohols.
Substitution: Substitution reactions can introduce different functional groups into the cyclobutane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted cyclobutane derivatives, amino alcohols, and ketones .
Aplicaciones Científicas De Investigación
1-Amino-3-methylcyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-amino-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. As an NMDA receptor antagonist, it acts at the glycine site, affecting signal transmission in the central nervous system. This interaction modulates neurotransmitter release and synaptic plasticity, making it a valuable tool in neurological research .
Comparación Con Compuestos Similares
1-Aminocyclobutanecarboxylic acid: Another cyclobutane derivative with similar structural features but different functional properties.
1-Amino-1-cyclobutanecarboxylic acid: A related compound with a different substitution pattern on the cyclobutane ring
Uniqueness: 1-Amino-3-methylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an NMDA receptor antagonist sets it apart from other similar compounds, making it particularly valuable in neurological research .
Propiedades
IUPAC Name |
1-amino-3-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-6(7,3-4)5(8)9/h4H,2-3,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEVJUNRHIMXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


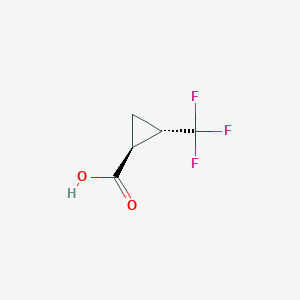
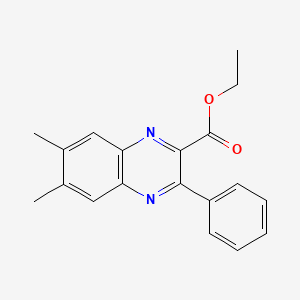
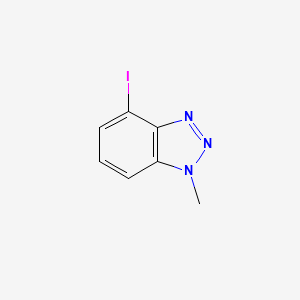
![12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid](/img/structure/B3108878.png)
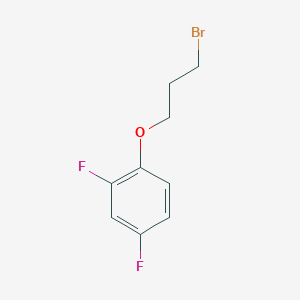

![Ethyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B3108906.png)

